molecular formula C12H13N5O3S2 B2602671 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1396707-93-9

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2602671
CAS No.: 1396707-93-9
M. Wt: 339.39
InChI Key: ZHAHIHNHHRKVNF-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothiazolo[5,4-c]pyridine family, characterized by a bicyclic core structure comprising fused thiazole and piperidine rings. Key structural features include:

  • Position 2: A pyrazine-2-carboxamide substituent, contributing to hydrogen-bonding capabilities and aromatic stacking interactions.

Synthesis of such derivatives typically involves sulfonylation at position 5 and functionalization at position 2, confirmed via elemental analysis, NMR, and IR spectroscopy .

Properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S2/c1-22(19,20)17-5-2-8-10(7-17)21-12(15-8)16-11(18)9-6-13-3-4-14-9/h3-4,6H,2,5,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAHIHNHHRKVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with a suitable thiocarbonyl compound under reflux conditions.

    Sulfonylation: The thiazole intermediate is then sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Pyrazine ring formation: The sulfonylated thiazole is then reacted with a pyrazine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions to form various amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure makes it a useful tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Core Variations : The pyrazolo[1,5-a]pyrimidine core () offers distinct electronic properties compared to thiazolo[5,4-c]pyridine, affecting binding selectivity.
  • Substituent Effects : Methylsulfonyl (target compound) vs. aryl sulfonyl () groups influence solubility and steric bulk, while trifluoromethyl () enhances metabolic stability.
  • Synthesis : All compounds rely on sulfonylation or alkylation at position 5, but position 2 functionalization varies (carboxamide vs. sulfonamide).
Antimicrobial Activity ()

Derivatives with aryl/heteroaryl sulfonyl groups at position 5 and pyrrole at position 2 demonstrated in vitro antimicrobial activity . The target compound’s pyrazine-2-carboxamide group may enhance interactions with microbial enzymes via hydrogen bonding, though direct data are lacking .

Factor Xa Inhibition ()

The 5-methyl-substituted thiazolo[5,4-c]pyridine derivative (Compound 61) exhibited oral anticoagulant activity by binding to Factor Xa’s S4 subsite. X-ray crystallography revealed a restricted conformation stabilized by intramolecular S-O interactions, critical for affinity . The target compound’s methylsulfonyl group may similarly stabilize conformations, though its binding mode remains unstudied.

Conformational and Electronic Insights

  • S-O Interactions : ’s ab initio calculations showed that S-O proximity stabilizes conformers via electrostatic affinity, suggesting the target compound’s methylsulfonyl group could enforce similar rigidity .

Biological Activity

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H17N3O4S2C_{12}H_{17}N_{3}O_{4}S_{2}, with a molecular weight of 331.4 g/mol. The structure includes a pyrazine core linked to a thiazole moiety, which is believed to contribute to its biological properties.

Biological Activity Overview

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds derived from pyrazine carboxamides showed varying degrees of antibacterial potency against XDR S. Typhi, with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL depending on the specific derivative tested .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit certain enzymes. For example, one derivative was found to be a competitive inhibitor of alkaline phosphatase with an IC50 value of approximately 1.469 µM . This suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role.
  • Cytotoxicity and Cancer Research
    • In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as SGC-7901 and HepG2. The mechanism involves inducing necrosis as evidenced by increased lactate dehydrogenase (LDH) release . This highlights the potential of these compounds in cancer therapeutics.

Case Studies

  • Study on Antibacterial Activity
    • A study evaluated the antibacterial efficacy of synthesized pyrazine derivatives against S. Typhi. Among the tested compounds, one derivative exhibited an MIC of 6.25 mg/mL and demonstrated strong binding affinity in molecular docking studies with DNA gyrase . This suggests not only antibacterial properties but also a mechanism involving DNA interference.
  • Cytotoxicity Assessment
    • Another research focused on the cytotoxic effects of several derivatives on cancer cell lines. Compounds showed significant inhibition of cell proliferation and induced apoptosis in treated cells . Flow cytometry analysis confirmed that these compounds could be further explored for their anticancer potential.

Data Summary Table

Activity Type Findings Reference
AntibacterialMIC: 6.25 mg/mL for S. Typhi
Enzyme InhibitionIC50: 1.469 µM (alkaline phosphatase)
CytotoxicityInduced necrosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide?

  • Methodology : Use multi-step organic synthesis with regioselective sulfonylation and carboxamide coupling. Key intermediates (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) should be prepared via cyclization reactions using phosphorus oxychloride or similar agents. Reaction optimization should focus on temperature control (e.g., 120°C for cyclization) and solvent selection (e.g., THF or DMF for polar intermediates) .
  • Characterization : Confirm intermediate purity via HPLC and structural validation via 1H^1H-NMR and 13C^{13}C-NMR. For final product verification, high-resolution mass spectrometry (HRMS) is critical to distinguish between isomers .

Q. How can researchers address solubility challenges during in vitro bioactivity assays for this compound?

  • Methodology : Use co-solvent systems (e.g., DMSO:PBS mixtures) to maintain solubility while minimizing cytotoxicity. For hydrophobic derivatives, employ surfactants like Tween-80 or cyclodextrin-based encapsulation. Validate solubility profiles using dynamic light scattering (DLS) .

Q. What spectroscopic techniques are essential for confirming the methylsulfonyl group’s position in the thiazolo-pyridine core?

  • Methodology : Utilize 1H^1H-NMR to observe deshielding effects on adjacent protons (e.g., δ 3.2–3.5 ppm for methylsulfonyl protons). 19F^{19}F-NMR (if applicable) and IR spectroscopy (S=O stretching at ~1300–1350 cm1^{-1}) provide complementary data. X-ray crystallography (using SHELX programs) resolves positional ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can conformational analysis explain the compound’s binding affinity to Factor Xa (fXa) observed in preclinical studies?

  • Methodology : Perform X-ray crystallography to map intramolecular interactions (e.g., S–O proximity in the thiazolo-pyridine ring). Use ab initio energy calculations (e.g., MP2/cc-pVTZ) to evaluate stable conformers. Molecular dynamics simulations (e.g., AMBER) can predict flexibility in solution-phase conformations .
  • Data Interpretation : Compare calculated electrostatic potentials (via Mulliken population analysis) with crystallographic data to identify key residues (e.g., Tyr228 in fXa’s S4 pocket) responsible for binding .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) profiles?

  • Methodology : Conduct metabolic stability assays (e.g., liver microsomes) to identify oxidation or hydrolysis sites. Use LC-MS/MS to quantify plasma protein binding and tissue distribution. For low oral bioavailability, consider prodrug strategies (e.g., esterification of the pyrazine-carboxamide group) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with reduced off-target effects?

  • Methodology : Systematically modify substituents on the pyrazine ring (e.g., nitro, amino, or halogen groups) and assess selectivity against related serine proteases (e.g., thrombin). Employ surface plasmon resonance (SPR) to measure binding kinetics (Kd_d, kon_{on}, koff_{off}) .

Q. What protocols ensure reliable toxicity screening for derivatives containing the methylsulfonyl group?

  • Methodology : Use Ames tests for mutagenicity and zebrafish embryo models for acute toxicity. Monitor sulfonamide-related hypersensitivity via histamine release assays in mast cells. Cross-reference with chemical toxicity databases for structural alerts .

Tables for Key Data

Parameter Optimal Conditions References
Cyclization Temperature120°C (POCl3_3)
Solubility in PBS0.5–1.0 mg/mL (with 10% DMSO)
fXa IC50_{50}2.3 nM (in vitro)
Oral Bioavailability (Rats)35–40%

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